molecular formula C24H25F3N2O3 B606984 4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide CAS No. 1966107-70-9

4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide

Cat. No. B606984
M. Wt: 446.47
InChI Key: CCAKHVBCBLIIEV-UHFFFAOYSA-N
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Description

The compound “4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide” is a small molecule that has been studied for its potential therapeutic applications . It is also known as DC-34 .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as an azepan-1-yl group, a trifluoromethyl group, and a benzofuran-3-carboxamide group . These groups likely contribute to the compound’s physical and chemical properties, as well as its biological activity.

Scientific Research Applications

Synthesis and Optimization

  • Practical methods for synthesizing related compounds, such as CCR5 antagonists, have been developed. These methods involve various reactions like esterification, Claisen type reactions, and Suzuki−Miyaura reactions, offering a pathway for creating similar complex molecules (Ikemoto et al., 2005).

Antimicrobial Properties

  • Certain benzofuran derivatives show significant antimicrobial activity. For instance, novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine have been evaluated for antimicrobial activity, highlighting the potential of related compounds in combating bacterial infections (Shankar et al., 2016).

  • Other studies have synthesized azetidinone derivatives integrated with benzofuran moieties, demonstrating effective antibacterial activity against pathogens like S. aureus and E. coli, suggesting the relevance of such compounds in antimicrobial research (Idrees et al., 2020).

Cancer Research

  • Research on neolignans isolated from traditional Chinese medicine, including compounds structurally related to benzofurans, indicates potential cytotoxic effects against cancer cell lines. This suggests the possible application of benzofuran derivatives in cancer research (Ma et al., 2017).

Protein Kinase Inhibition

  • Azepane derivatives have been evaluated for their inhibitory activity against protein kinases, highlighting their potential in the development of kinase inhibitors for therapeutic purposes (Breitenlechner et al., 2004).

Other Biological Activities

  • Benzofuran-2-carboxamide ligands, selective for sigma receptors, have been synthesized, indicating potential applications in neuropharmacology and receptor-targeted therapies (Marriott et al., 2012).

  • Inhibitors of 5-lipoxygenase, derived from benzofuran hydroxamic acids, demonstrate potent enzyme inhibition, suggesting their use in treating conditions associated with lipoxygenase pathways (Ohemeng et al., 1994).

Future Directions

The compound shows promise in the field of cancer therapeutics due to its ability to downregulate MYC transcription . Future research could focus on further elucidating its mechanism of action, optimizing its chemical structure for improved efficacy and safety, and evaluating its therapeutic potential in preclinical and clinical studies.

properties

IUPAC Name

4-(azepan-1-ylmethyl)-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O3/c1-15-21(23(31)28-17-8-6-16(7-9-17)24(25,26)27)22-18(19(30)10-11-20(22)32-15)14-29-12-4-2-3-5-13-29/h6-11,30H,2-5,12-14H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAKHVBCBLIIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCCCCC3)O)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide

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